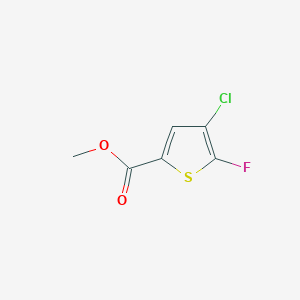
Methyl 4-chloro-5-fluorothiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is a chemical compound with the molecular formula C6H4ClFO2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-chloro-5-fluorothiophene-2-carboxylate typically involves the introduction of chlorine and fluorine atoms into the thiophene ring. One common method is the halogenation of thiophene derivatives followed by esterification. The reaction conditions often require the use of halogenating agents such as chlorine or fluorine gas, and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and esterification processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-chloro-5-fluorothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiophene derivatives .
Applications De Recherche Scientifique
Methyl 4-chloro-5-fluorothiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential bioactive molecule.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-5-fluorothiophene-2-carboxylate involves its interaction with molecular targets and pathways within biological systems. The exact mechanism can vary depending on the specific application, but it often involves binding to specific receptors or enzymes, leading to a biological response. The compound’s unique structure allows it to interact with various molecular targets, making it a versatile tool in research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-chloro-4-fluorothiophene-2-carboxylate
- Methyl 4-chloro-3-fluorothiophene-2-carboxylate
- Methyl 4-chloro-5-bromothiophene-2-carboxylate
Uniqueness
Methyl 4-chloro-5-fluorothiophene-2-carboxylate is unique due to the specific positioning of the chlorine and fluorine atoms on the thiophene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications where other similar compounds may not be as effective .
Propriétés
Formule moléculaire |
C6H4ClFO2S |
|---|---|
Poids moléculaire |
194.61 g/mol |
Nom IUPAC |
methyl 4-chloro-5-fluorothiophene-2-carboxylate |
InChI |
InChI=1S/C6H4ClFO2S/c1-10-6(9)4-2-3(7)5(8)11-4/h2H,1H3 |
Clé InChI |
NBBRPYBJSLWUTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(S1)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


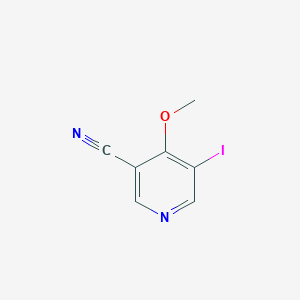
![5-[(Tetrahydro-2H-pyran-2-yl)oxy]-2-pentanone](/img/structure/B13673620.png)
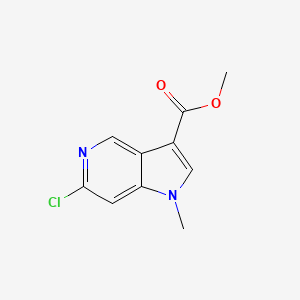
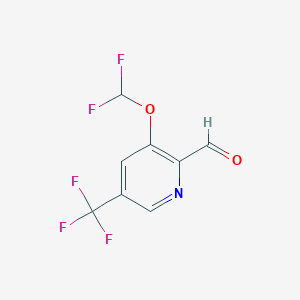
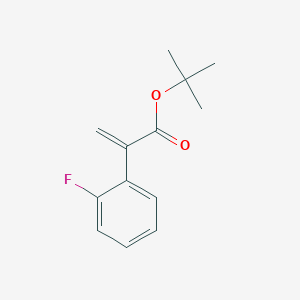
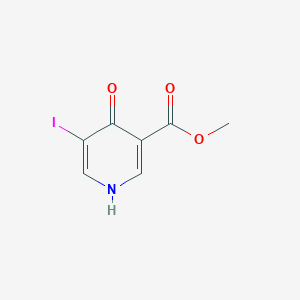
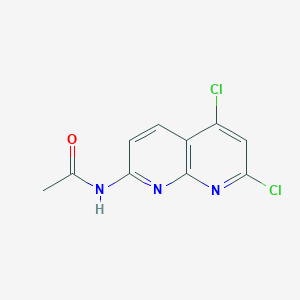
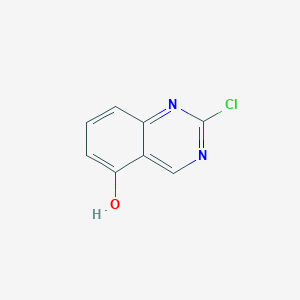
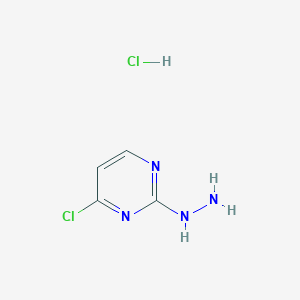
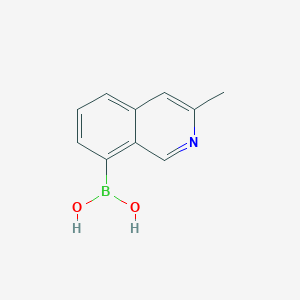
![6-Bromo-2-(furan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B13673678.png)
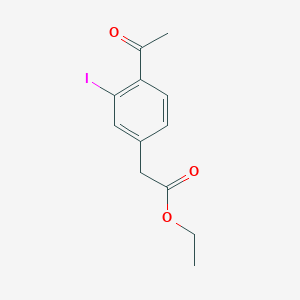
![Methyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13673697.png)
![2-(2-Fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13673701.png)
